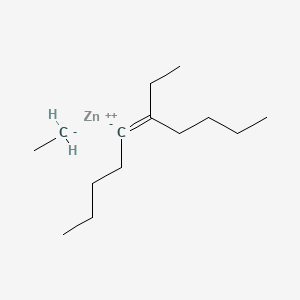
zinc;ethane;5-ethyldec-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;ethane;5-ethyldec-5-ene is a complex organometallic compound that combines zinc with ethane and a hydrocarbon chain featuring a double bond at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zinc;ethane;5-ethyldec-5-ene typically involves the incorporation of zinc into hydrocarbon frameworks. One common method is the ion exchange process, where zinc ions are introduced into a hydrocarbon matrix under controlled conditions. This process often requires a flow micro-reactor operating at elevated temperatures (around 773 K) and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound can be achieved through hydrothermal synthesis. This method involves using preformed zinc/silicon dioxide as the silicone source, which is then embedded into a zeolite crystal structure. The hydrothermal conditions help in achieving a stable incorporation of zinc into the hydrocarbon framework .
Análisis De Reacciones Químicas
Types of Reactions
Zinc;ethane;5-ethyldec-5-ene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other oxidized hydrocarbons.
Reduction: Reduction reactions can convert the double bond in the hydrocarbon chain to a single bond.
Substitution: Zinc can be substituted with other metal ions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include zinc oxide, ethane derivatives, and substituted hydrocarbons. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Zinc;ethane;5-ethyldec-5-ene has several scientific research applications:
Biology: The compound’s unique properties make it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in petrochemical processes
Mecanismo De Acción
The mechanism of action of zinc;ethane;5-ethyldec-5-ene involves its interaction with molecular targets through its zinc ion. The zinc ion can act as a Lewis acid, facilitating various catalytic processes. The hydrocarbon chain can undergo transformations, contributing to the compound’s overall reactivity. The pathways involved include dehydrogenation and aromatization, where zinc plays a crucial role in stabilizing reaction intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Zinc;ethane;5-ethyldec-5-ene: Unique due to its specific hydrocarbon chain and zinc incorporation.
Zinc;ethane;5-ethyldec-4-ene: Similar structure but with the double bond at a different position.
Zinc;ethane;5-ethyldec-6-ene: Another variant with the double bond at the sixth position
Uniqueness
This compound is unique due to the specific positioning of the double bond in its hydrocarbon chain, which influences its reactivity and catalytic properties. This distinct structure allows for specific interactions in catalytic processes, making it a valuable compound in various applications .
Propiedades
Número CAS |
651301-89-2 |
|---|---|
Fórmula molecular |
C14H28Zn |
Peso molecular |
261.8 g/mol |
Nombre IUPAC |
zinc;ethane;5-ethyldec-5-ene |
InChI |
InChI=1S/C12H23.C2H5.Zn/c1-4-7-9-11-12(6-3)10-8-5-2;1-2;/h4-10H2,1-3H3;1H2,2H3;/q2*-1;+2 |
Clave InChI |
LSHVXIYEOFBUCD-UHFFFAOYSA-N |
SMILES canónico |
C[CH2-].CCCC[C-]=C(CC)CCCC.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Methylphenyl)ethyl]piperidine-1-carboxylic acid](/img/structure/B12603044.png)
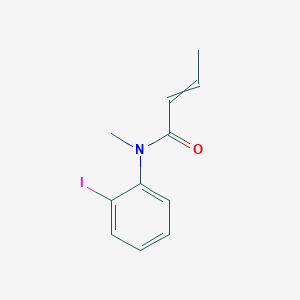
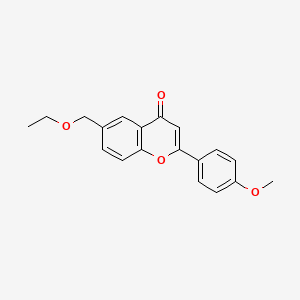
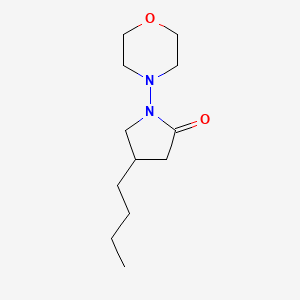
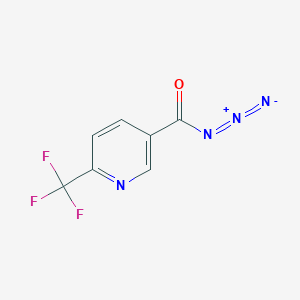

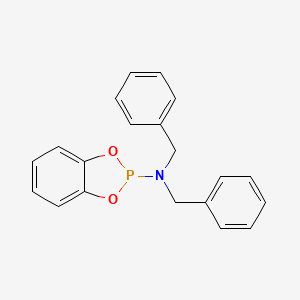

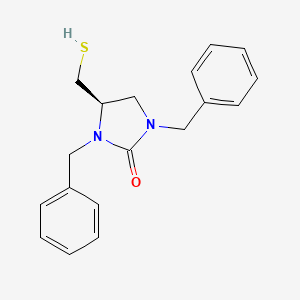
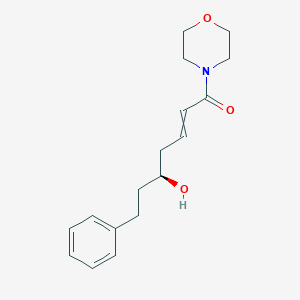
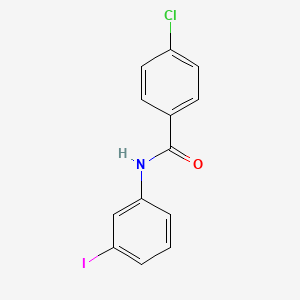
![N-1,3-Benzothiazol-2-yl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B12603120.png)
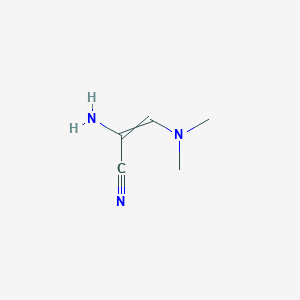
![4-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12603130.png)
